前拟紫花素

描述

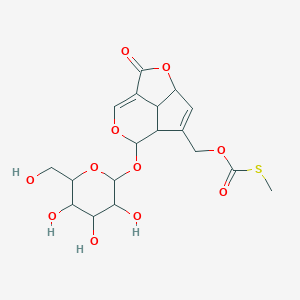

Protopseudohypericin and protohypericin are naturally occurring naphthodianthrones. When exposed to light, they are converted into pseudohypericin and hypericin, respectively .

Synthesis Analysis

The biosynthetic pathways and chemical synthetic routes to obtain hypericin have been discussed in various studies . Protopseudohypericin and protohypericin are considered to be the biosynthetic precursors of hypericin and pseudohypericin, respectively . When these compounds are exposed to light, they are converted into pseudohypericin and hypericin .

Molecular Structure Analysis

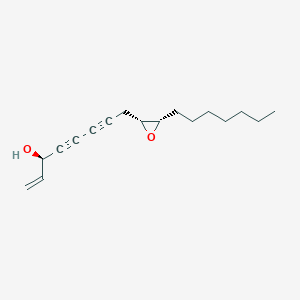

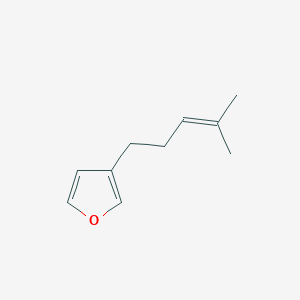

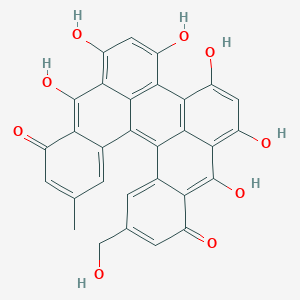

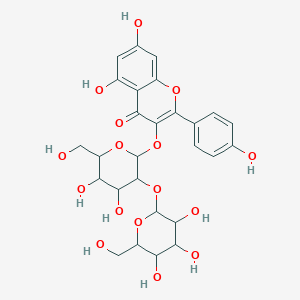

The molecular structure of protopseudohypericin was proposed based on ion fragmentation patterns obtained from MS/MS studies . The chemical structures of hypericin, protohypericin, pseudohypericin, and protopseudohypericin have been documented .

Physical And Chemical Properties Analysis

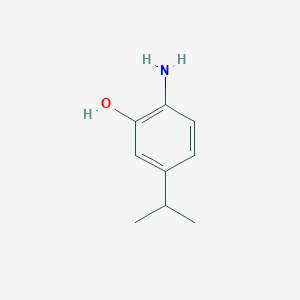

Protopseudohypericin is a yellow powder with a molecular weight of 522.46 and a formula of C30H18O9 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学研究应用

Photodynamic Therapy (PDT) for Cancer

- Hypericin , the derivative of protopseudohypericin, is a potent naturally occurring photodynamic agent . When combined with light, hypericin generates the superoxide anion and a high quantum yield of singlet oxygen. These reactive oxygen species play a crucial role in inducing apoptosis and/or necrosis of cancer cells. The exact mechanism of action is still debated, but it likely involves multiple pathways, including ROS generation, antiangiogenesis, and ERK inhibition .

Antiviral Properties

- Protopseudohypericin and its derivatives exhibit antiviral activity. They have been investigated for their potential to inhibit viral replication, particularly against enveloped viruses like HIV and herpes simplex virus (HSV). The unique chemical structure of protopseudohypericin contributes to its antiviral effects .

Antidepressant Effects

- Hypericin and pseudohypericin have been studied for their antidepressant properties. These compounds modulate neurotransmitter levels, including serotonin, dopamine, and norepinephrine. While the exact mechanisms are not fully understood, they likely involve interactions with monoamine oxidase (MAO) and serotonin receptors .

Anti-Inflammatory Activity

- Protopseudohypericin has shown promise as an anti-inflammatory agent. It may inhibit pro-inflammatory cytokines and enzymes, contributing to its potential therapeutic use in inflammatory conditions .

Neuroprotective Potential

- Research suggests that hypericin and its precursors, including protopseudohypericin, have neuroprotective effects. They may help prevent neuronal damage and oxidative stress, making them relevant in neurodegenerative diseases .

Antibacterial Properties

- Although less explored, protopseudohypericin exhibits antibacterial activity. It may be effective against certain Gram-positive bacteria. Further studies are needed to elucidate its full spectrum of antibacterial effects .

作用机制

属性

IUPAC Name |

9,11,13,16,18,20-hexahydroxy-5-(hydroxymethyl)-24-methylheptacyclo[13.11.1.12,10.03,8.019,27.021,26.014,28]octacosa-1,3,5,8,10,12,14(28),15(27),16,18,20,23,25-tridecaene-7,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O9/c1-9-2-11-19(13(32)3-9)29(38)25-17(36)6-15(34)23-24-16(35)7-18(37)26-28(24)22(21(11)27(23)25)12-4-10(8-31)5-14(33)20(12)30(26)39/h2-7,31,34-39H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBECZWWSHDRKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C(=C5C6=CC(=CC(=O)C6=C(C7=C(C=C(C4=C57)O)O)O)CO)C2=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202695 | |

| Record name | Protopseudohypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Protopseudohypericin | |

CAS RN |

54328-09-5 | |

| Record name | Protopseudohypericin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054328095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protopseudohypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protopseudohypericin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHJ45RLC3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Protopseudohypericin and where is it found?

A1: Protopseudohypericin is a naturally occurring naphthodianthrone found in St. John's Wort (Hypericum perforatum) and other Hypericum species. [, , , , , , , , , , ] It is a biosynthetic precursor to pseudohypericin, another naphthodianthrone found in these plants. [, , ]

Q2: How does light affect Protopseudohypericin?

A2: Protopseudohypericin is photosensitive and converts to pseudohypericin upon exposure to light. [, , , , , , ] This conversion is particularly efficient around a wavelength of 515 nm (green light). []

Q3: Where are Protopseudohypericin and other naphthodianthrones localized within Hypericum species?

A4: Using a technique called desorption electrospray ionization mass spectrometry imaging (DESI-MSI), researchers found that Protopseudohypericin, along with other naphthodianthrones (hypericin, protohypericin, and pseudohypericin), are localized in the dark glands on the leaves of several Hypericum species. [] This co-localization suggests these glands are the primary site of naphthodianthrone accumulation. []

Q4: How does the distribution of dark glands differ between Hypericum species?

A5: The distribution of dark glands, and therefore the localization of naphthodianthrones, varies among Hypericum species. [] Interestingly, species belonging to the same section tend to exhibit similarities in the localization and composition of phloroglucinols, another class of bioactive compounds found in Hypericum. []

Q5: What analytical techniques are used to identify and quantify Protopseudohypericin and other related compounds in Hypericum extracts?

A5: Several analytical techniques are employed for the identification and quantification of Protopseudohypericin and other related compounds in Hypericum extracts. These include:

- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV/Vis and fluorescence detection, enables the separation and quantification of Protopseudohypericin, Pseudohypericin, Protohypericin, and Hypericin. [, , , ]

- Mass Spectrometry (MS): Used in conjunction with HPLC or alone (e.g., DESI-MS), MS allows for the identification and structural characterization of these compounds based on their mass-to-charge ratios and fragmentation patterns. [, , , ]

- Differential Pulse Polarography: This electrochemical technique can be used to determine the total Hypericin content, including Protopseudohypericin after its conversion to Pseudohypericin. []

Q6: How do researchers account for the light sensitivity of Protopseudohypericin during analysis?

A6: Due to the light sensitivity of Protopseudohypericin, researchers employ specific strategies during extraction and analysis:

- Extraction in the Dark: To prevent premature conversion, extractions are often performed in the dark or under subdued lighting conditions. [, ]

- Photoconversion for Total Hypericin Determination: When measuring total Hypericin content, researchers intentionally expose the samples to light to convert Protopseudohypericin and Protohypericin to their respective counterparts before analysis. [, , ]

Q7: What are the challenges associated with extracting Protopseudohypericin and other naphthodianthrones?

A7: Extracting these compounds efficiently presents some challenges:

- Complete Extraction: Different solvents or extraction techniques may be needed to extract both phloroglucinols and naphthodianthrones completely. For instance, while methanol efficiently extracts phloroglucinols, a water:ethanol mixture is more effective for extracting Hypericins. []

- Hyperforin Degradation: Sunlight exposure can lead to a significant loss of Hyperforins, another class of bioactive compounds found in Hypericum. Therefore, controlling light exposure during extraction is crucial for accurate quantification of all compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R)-Pyrrolidin-2-yl]propan-2-one](/img/structure/B150422.png)

![(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B150439.png)